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Compound of Interest

2-Methyl-5-
Compound Name:
(trifluoromethyl)benzothiazole

Cat. No.: B1294398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS Number: 398-99-2). Due to the limited
availability of publicly accessible experimental spectra for this specific compound, this
document presents predicted data based on the analysis of structurally similar compounds and
established principles of spectroscopic interpretation. It also includes detailed experimental
protocols for the acquisition of such data.

Compound Overview

2-Methyl-5-(trifluoromethyl)benzothiazole is a heterocyclic compound with the chemical
formula CeHeF3NS and a molecular weight of 217.21 g/mol .[1] Its structure features a
benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group
at the 5-position. The melting point of this compound has been reported to be in the range of
63-64 °C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methyl-5-
(trifluoromethyl)benzothiazole. These predictions are derived from the analysis of related

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1294398?utm_src=pdf-interest
https://www.benchchem.com/product/b1294398?utm_src=pdf-body
https://www.benchchem.com/product/b1294398?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB1233186.htm
https://www.benchchem.com/product/b1294398?utm_src=pdf-body
https://www.benchchem.com/product/b1294398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the methyl group protons. The trifluoromethyl group will influence the chemical shifts of the
aromatic protons on the benzene ring through its strong electron-withdrawing nature.

Predicted Chemical

Shift (5, ppm) Multiplicity Number of Protons  Assignment
~2.8 Singlet 3H -CHs
~76-7.8 Multiplet 2H Aromatic CH
~8.0-8.2 Multiplet 1H Aromatic CH

13C NMR (Carbon NMR):

The 13C NMR spectrum will display signals for the carbon atoms in the benzothiazole ring
system, the methyl group, and the trifluoromethyl group. The carbon of the CFs group will
appear as a quartet due to coupling with the three fluorine atoms.

Predicted Chemical Shift (6, ppm) Assignment

~ 20 -CHs

~ 120 - 140 (quartet) -CF3

~115- 155 Aromatic/Heterocyclic C
~ 165 C=N

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various
functional groups and the aromatic system present in the molecule.
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Predicted Wavenumber

(cm-?) Functional Group Vibration Mode
3050 - 3100 Aromatic C-H Stretching

2900 - 3000 Aliphatic C-H (-CHs) Stretching

1600 - 1650 C=N (in thiazole ring) Stretching

1450 - 1580 Aromatic C=C Stretching

1100 - 1350 C-F (of -CF53) Stretching (strong)

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular
weight of the compound. The fragmentation pattern will be influenced by the stability of the
benzothiazole ring and the presence of the methyl and trifluoromethyl substituents.

m/z Predicted Fragment
217 [M]* (Molecular lon)
202 [M - CHs]*

148 M - CFs]*

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the
spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically recorded on a 400 MHz or higher field
NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL
of a deuterated solvent, commonly deuterochloroform (CDCls) or dimethyl sulfoxide-de
(DMSO-de).
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 Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: Standard pulse sequences are used for both *H and 3C NMR acquisitions.
For 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
often preferred due to its simplicity. A small amount of the solid is placed directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample
with dry potassium bromide and pressing the mixture into a thin disk.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum is recorded first and automatically subtracted from the sample
spectrum.

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer, often coupled with a gas
chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

« lonization: Electron lonization (EI) at a standard energy of 70 eV is a common method for
generating the mass spectrum.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the
ions based on their mass-to-charge ratio.

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at
different m/z values.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different spectroscopic techniques in chemical structure elucidation.
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A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.
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Logical relationship between a chemical structure and its corresponding spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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